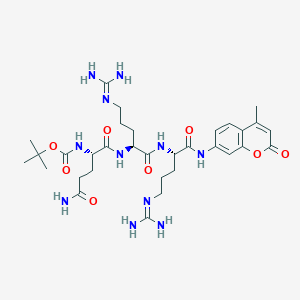

Boc-Gln-Arg-Arg-Mca

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-5-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N11O8/c1-17-15-25(45)50-23-16-18(9-10-19(17)23)40-26(46)20(7-5-13-38-29(34)35)41-27(47)21(8-6-14-39-30(36)37)42-28(48)22(11-12-24(33)44)43-31(49)51-32(2,3)4/h9-10,15-16,20-22H,5-8,11-14H2,1-4H3,(H2,33,44)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,34,35,38)(H4,36,37,39)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQJHZHFUZJSAA-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N11O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Synthesis Methodologies for Research Applications

Principles of Fluorogenic Peptide Substrate Design Utilizing 7-amino-4-methylcoumarin (B1665955) (Mca)

Fluorogenic peptide substrates are powerful tools in enzymology, designed to produce a fluorescent signal upon enzymatic cleavage. The design of Boc-Gln-Arg-Arg-Mca is based on this principle, incorporating the fluorophore 7-amino-4-methylcoumarin (AMC), also abbreviated as Mca.

The core principle involves linking a peptide sequence, which is recognized and cleaved by a specific protease, to the AMC fluorophore via an amide bond. In its bound state within the peptide substrate, the AMC group is significantly less fluorescent. Proteolytic cleavage of the scissile bond—in this case, the bond between the C-terminal arginine and the amino group of AMC—releases the free fluorophore. medchemexpress.commedchemexpress.com The liberated 7-amino-4-methylcoumarin is highly fluorescent, emitting a detectable signal upon excitation. medchemexpress.comontosight.ai This increase in fluorescence can be monitored in real-time to provide a quantitative measure of enzyme activity. chemimpex.com

The selection of AMC as the fluorescent reporter is based on its favorable photophysical properties, including a high fluorescence quantum yield upon release and emission wavelengths (typically around 460 nm) that are distinct from the excitation wavelength (around 380 nm), minimizing background interference. vulcanchem.com This method provides a convenient and continuous assay format for determining enzyme kinetics and for screening potential enzyme inhibitors. ontosight.ai

In some more complex designs, known as Fluorescence Resonance Energy Transfer (FRET) substrates, Mca can act as a donor fluorophore paired with a suitable quencher molecule, such as a dinitrophenyl (Dnp) group. researchgate.netnih.gov In such constructs, the close proximity of the quencher to the Mca group suppresses its fluorescence. Cleavage of the peptide backbone separates the donor from the quencher, restoring fluorescence. researchgate.netfishersci.com However, for substrates like Boc-Gln-Arg-Arg-Mca, the primary mechanism of signal generation is the intrinsic change in fluorescence of the AMC moiety upon its cleavage and release from the peptide. medchemexpress.commedchemexpress.com

Synthetic Strategies for Boc-Gln-Arg-Arg-Mca on Research Scales

The synthesis of Boc-Gln-Arg-Arg-Mca is a multi-step process that requires precise control over chemical reactions to ensure the correct peptide sequence and the proper incorporation of the terminal modifications.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides like Boc-Gln-Arg-Arg-Mca on a research scale. sigmaaldrich.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. 20.210.105iris-biotech.de The key advantages of SPPS include the ability to use excess reagents to drive reactions to completion and the simple filtration and washing steps to remove unreacted reagents and byproducts, which avoids significant product loss during intermediate purification. 20.210.105iris-biotech.de

The synthesis generally proceeds from the C-terminus to the N-terminus. It begins with the attachment of the C-terminal residue (in this case, Arginine coupled to Mca) to the solid support. The synthesis then follows a series of repeated cycles, each consisting of two main steps:

Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound peptide.

Coupling: Formation of a peptide bond between the newly freed N-terminus and the carboxyl group of the next incoming N-protected amino acid.

This cycle is repeated until the desired peptide sequence (Gln-Arg-Arg) is assembled. sigmaaldrich.com During synthesis, potential side reactions must be managed. For instance, aspartimide formation can occur in sequences containing aspartic acid, and the guanidinium (B1211019) group of arginine requires robust protection to prevent side reactions. iris-biotech.de

Two main chemical strategies are used in SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. As the name suggests, the synthesis of Boc-Gln-Arg-Arg-Mca utilizes the Boc strategy for N-terminal protection.

Boc Protecting Group: The Boc group serves as a temporary protecting group for the α-amino group of the amino acids being added to the peptide chain. ontosight.ai20.210.105 It is stable under the basic conditions used for neutralization but is readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the amine for the next coupling step. 20.210.105iris-biotech.de In the final step of the peptide chain elongation, the N-terminal glutamine is added as Boc-Gln(Trt)-OH, with the Boc group remaining on the final product as the permanent N-terminal block. The trityl (Trt) group protecting the glutamine side chain is removed during the final cleavage from the resin. iris-biotech.de

Mca Fluorophore: The Mca (AMC) fluorophore is introduced at the C-terminus. This is typically achieved by first coupling the C-terminal amino acid, Boc-Arg(Pbf)-OH, to 7-amino-4-methylcoumarin in the solution phase. The resulting Boc-Arg-AMC is then anchored to the solid-phase resin to initiate the synthesis. Alternatively, the fully assembled peptide can be cleaved from the resin and then coupled to AMC in solution, though this is less common. The amide bond formation between the arginine's carboxyl group and the amine of AMC is a critical step that creates the fluorogenic linkage. medchemexpress.com

The side chains of the amino acids (the guanidinium group of Arginine and the amide of Glutamine) must also be protected throughout the synthesis using protecting groups that are orthogonal to the Boc group, meaning they are not removed by TFA. These side-chain protecting groups (e.g., Pbf for Arginine, Trt for Glutamine) are typically removed at the end of the synthesis during the final cleavage step, often using a strong acid like hydrofluoric acid (HF) or a cocktail containing a high concentration of TFA. sigmaaldrich.comiris-biotech.de

Solid-Phase Peptide Synthesis Approaches

Preparation of Boc-Gln-Arg-Arg-Mca Analogs for Structure-Function Studies

To investigate the substrate specificity of proteases and to study structure-function relationships, researchers synthesize a variety of analogs of the parent substrate. nih.gov This involves systematically altering the peptide sequence by substituting, adding, or deleting amino acids and then measuring the kinetic parameters (like Kₘ and kcat) of the enzymatic reaction. pnas.org The comparison of cleavage efficiencies among different analogs provides valuable insights into the enzyme's preferred recognition sequence.

For example, Boc-Gln-Arg-Arg-Mca is a known substrate for the Kex2 protease, a yeast prohormone-processing enzyme. pnas.org By synthesizing and testing analogs where the amino acids at various positions (P1, P2, P3, P4, etc., relative to the cleavage site) are changed, researchers can map the enzyme's active site preferences. Below is a table of representative analogs and their research applications.

| Substrate Analog | Enzyme(s) Studied | Key Research Application | Reference |

|---|---|---|---|

| Boc-Gln-Ala-Arg-Mca | Trypsin, Prostasin, Matriptase, TMPRSS2 | Investigating the activity of serine proteases involved in cancer and viral entry. | hongtide.comresearchgate.net |

| Boc-Gln-Gly-Arg-Mca | Factor XIIa, Trypsin | Assaying enzymes of the contact activation system in blood coagulation. | medchemexpress.com |

| Boc-Arg-Val-Arg-Arg-Mca | Kex2, Furin | Characterizing proprotein convertases involved in precursor protein processing. | pnas.orgresearchgate.net |

| Boc-Leu-Arg-Arg-Mca | Kex2 | Probing substrate specificity at the P4 position of Kex2. | pnas.org |

| Boc-Phe-Ser-Arg-Mca | Human Airway Trypsin-like Protease (HAT), Factor XIa | Studying proteases in respiratory epithelia and blood clotting pathways. | vulcanchem.com |

These studies are crucial for designing more specific and sensitive substrates for particular enzymes and for developing targeted protease inhibitors for therapeutic applications. chemimpex.comnih.gov

Enzymatic Specificity and Kinetic Characterization of Boc Gln Arg Arg Mca

Identification of Target Proteases and Enzyme Classes Utilizing Boc-Gln-Arg-Arg-Mca

Specificity for Trypsin-Like Serine Proteases

Boc-Gln-Arg-Arg-Mca is readily hydrolyzed by trypsin-like serine proteases. bioone.orgresearchgate.netresearchgate.net These enzymes are characterized by their preference for cleaving peptide bonds following basic amino acids such as arginine and lysine. For instance, a novel myofibril-bound serine proteinase (MBP) purified from carp (B13450389) ordinary muscle demonstrates high activity towards Boc-Gln-Arg-Arg-Mca. researchgate.net Similarly, a myofibril-bound serine proteinase (MBSP) from lizard fish skeletal muscle also efficiently hydrolyzes this substrate. researchgate.net The substrate is also cleaved by a serine protease found in C3H/10T½ cells, which, while trypsin-like in its preference for arginine at the P1 site, displays a unique inhibitor sensitivity profile. pnas.org Furthermore, a latent serine protease from porcine ovarian follicular fluid effectively hydrolyzes Boc-Gln-Arg-Arg-Mca upon activation. bioone.org The utility of this substrate extends to the characterization of trypsins from various species, including albacore tuna and Japanese sea bass. tsu.ac.thresearchgate.net

Cleavage by Furin and Proprotein Convertases

Furin, a member of the proprotein convertase family of serine endoproteases, is known to process precursor proteins at paired basic amino acid sites. While Boc-Gln-Arg-Arg-Mca is a substrate for some proteases that cleave at dibasic sites, detailed kinetic studies specifically highlighting its cleavage by furin are not extensively documented in the provided search results. However, the substrate's structure is consistent with the recognition motif of furin and other proprotein convertases. For example, KpcA, a Kex2p-like endoprotease from Aspergillus nidulans which shares similarities with furin, efficiently cleaves dibasic substrates like Boc-Gln-Arg-Arg-MCA. inforang.com

Interactions with Other Arginine-Specific Proteases

Boc-Gln-Arg-Arg-Mca serves as a substrate for a wide array of arginine-specific proteases beyond the classical trypsin-like enzymes.

Kex2: This yeast endoprotease, a prototype for proprotein convertases, readily cleaves Boc-Gln-Arg-Arg-Mca. pnas.orggoogle.comgoogle.com Soluble forms of Kex2 have been shown to retain this substrate specificity. google.com

Hepsin: The transmembrane serine protease hepsin is a known target for Boc-Gln-Arg-Arg-Mca.

Factor D: Information regarding the interaction of Factor D with Boc-Gln-Arg-Arg-Mca is not available in the provided search results.

TMPRSS2 and Matriptase (MSPL/TMPRSS13): The mosaic serine protease MSPL (also known as TMPRSS13), which is related to TMPRSS2 and Matriptase, preferentially hydrolyzes substrates with dibasic amino acids, including Boc-Gln-Arg-Arg-Mca. imrpress.com

Tryptase: This serine protease is another enzyme that can hydrolyze Boc-Gln-Arg-Arg-Mca. peptide.co.jp

Globupain: There is no specific information in the provided results about Globupain's interaction with this substrate.

Plasmin: Plasmin is capable of hydrolyzing Boc-Gln-Arg-Arg-Mca. peptide.co.jp

Factor XIa and Factor XIIa: Both Factor XIa and Factor XIIa, key enzymes in the contact activation pathway of blood coagulation, utilize Boc-Gln-Arg-Arg-Mca as a substrate. peptide.co.jpoup.comoup.com It has been used to assay for the presence of Factor XIIa in porcine ovarian follicular fluid. oup.comoup.com

Detailed Kinetic Analysis of Boc-Gln-Arg-Arg-Mca Hydrolysis

The use of Boc-Gln-Arg-Arg-Mca in enzymatic assays allows for the determination of key kinetic parameters, providing insights into the efficiency and substrate preference of various proteases.

Determination of Michaelis-Menten Constants (Km)

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

| Enzyme | Km (µM) | Source |

| Kex2 protease (secreted, soluble) | 13 | pnas.org |

| Aorsin (from Aspergillus oryzae) | 0.7 | uniprot.org |

This table is interactive. Click on the headers to sort.

Measurement of Catalytic Rates (kcat) and Catalytic Efficiency (kcat/Km)

The catalytic rate (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product and is a useful parameter for comparing the specificity of an enzyme for different substrates.

| Enzyme | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Kex2 protease (secreted, soluble) | 21 | 1,600,000 | pnas.org |

This table is interactive. Click on the headers to sort.

Mechanisms of Proteolytic Cleavage of the Arg-Arg Bond in Boc-Gln-Arg-Arg-Mca

The proteolytic cleavage of the Arg-Arg bond in Boc-Gln-Arg-Arg-Mca is a hallmark of a specific class of endoproteases, most notably the proprotein convertases (PCs), such as Kex2 from Saccharomyces cerevisiae and its mammalian homologue, furin. nih.govpsu.eduwikipedia.org These enzymes are typically calcium-dependent serine proteases belonging to the subtilisin superfamily. wikipedia.orgnih.gov The cleavage of the peptide bond invariably occurs at the C-terminal side of the paired basic residues (P1 and P2 positions), in this case, after the second arginine (Arg at P1). nih.govwikipedia.org

The mechanism of cleavage is governed by the intricate interactions between the substrate's amino acid residues and the enzyme's active site, which contains distinct pockets or subsites (S1, S2, S3, S4, etc.) that accommodate the corresponding residues of the substrate (P1, P2, P3, P4, etc.). For enzymes like Kex2, the S1 subsite is specifically structured to bind the arginine residue at the P1 position, which is a critical determinant for catalysis. nih.gov The substitution of this Arg at P1 with Lys leads to a dramatic decrease in the acylation rate of the enzyme, highlighting the S1-P1 interaction's importance for cleavage efficiency. nih.gov

The S2 subsite interacts with the P2 arginine. While important, the interactions at this subsite can show more variability among different proteases. For instance, Kex2 demonstrates a preference for Lys or Arg at the P2 position. acs.org The S4 subsite also plays a significant role in substrate recognition and binding. In Kex2, this subsite can accommodate both basic and large aliphatic residues at the P4 position, indicating a dual specificity. acs.org The P4 arginine of a substrate inhibitor has been observed to be coordinated by the carboxylate of glutamic acid (E255) and the backbone carbonyl of isoleucine (I250) in the S4 binding pocket of Kex2. psu.edu

The catalytic process itself follows the classical mechanism for serine proteases, involving a catalytic triad (B1167595) of amino acids in the active site, typically Asp, His, and Ser. wikipedia.org This triad facilitates a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the scissile peptide bond (the Arg-Mca bond in this substrate). This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. The intermediate then collapses, leading to the cleavage of the peptide bond and the release of the C-terminal part of the substrate (the fluorescent MCA group). The N-terminal portion of the substrate remains transiently acylated to the active site serine, and is subsequently released upon deacylation by a water molecule, regenerating the active enzyme.

Kinetic Characterization of Kex2 Protease with Boc-Gln-Arg-Arg-Mca and Related Substrates

The following table presents the steady-state kinetic parameters for the cleavage of Boc-Gln-Arg-Arg-Mca and other peptidyl-MCA substrates by the secreted, soluble form of Kex2 protease (ss-Kex2). The data illustrates the enzyme's specificity, particularly its preference for substrates with paired basic residues.

| Substrate (P5-P4-P3-P2-P1) | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) |

|---|---|---|---|

| Ac-Pro-Met-Tyr-Lys-Arg-MCA | 25 | 2.2 | 11,000,000 |

| Boc-Leu-Lys-Arg-MCA | 23 | 3.9 | 5,900,000 |

| Boc-Leu-Arg-Arg-MCA | 45 | 17 | 2,600,000 |

| Boc-Gln-Arg-Arg-MCA | 21 | 13 | 1,600,000 |

| Boc-Arg-Val-Arg-Arg-MCA | 21 | 19 | 1,100,000 |

| Boc-Val-Pro-Arg-MCA | 31 | 150 | 210,000 |

| Boc-Gln-Ala-Arg-MCA | 26 | 210 | 120,000 |

| Boc-Leu-Thr-Arg-MCA | 18 | 800 | 22,000 |

| Boc-Gln-Gly-Arg-MCA | 6.1 | 320 | 19,000 |

| Boc-Glu-Lys-Lys-MCA | 0.19 | 55 | 3,500 |

Data derived from Brenner et al. acs.org

Enzymatic Specificity

Boc-Gln-Arg-Arg-Mca is specifically designed as a substrate for proteases that cleave at the carboxyl side of paired basic residues. atlasgeneticsoncology.org Its utility has been demonstrated in the study of several such enzymes:

Kex2 Protease (Saccharomyces cerevisiae) : As detailed in the kinetic data, Kex2 efficiently hydrolyzes Boc-Gln-Arg-Arg-Mca. wikipedia.orgacs.org The enzyme shows a strong preference for substrates with Arg at the P1 position and a basic residue (Lys or Arg) at the P2 position. acs.orgpnas.org The kcat/Km value for Boc-Gln-Arg-Arg-Mca is significantly higher than for substrates with non-basic residues at the P2 position (e.g., Boc-Gln-Ala-Arg-MCA) or for substrates with a Lys-Lys pair. acs.org

Dioscorea opposita Oligopeptidase B : A purified protease from Chinese yam ("Nagaimo") was found to hydrolyze Boc-Gln-Arg-Arg-Mca, although it was not the most preferred substrate among those tested. This indicates that enzymes from diverse biological sources can recognize and cleave this peptide sequence.

Latent Serine Protease (Porcine Ovary) : A novel high-molecular-weight serine protease found in the follicular fluid of porcine ovaries effectively hydrolyzes Boc-Gln-Arg-Arg-Mca after activation by trypsin. This enzyme also shows a preference for Arg at the P1 position.

Deuterolysin (Aspergillus oryzae) : Interestingly, deuterolysin from Aspergillus oryzae showed no hydrolytic activity towards Boc-Gln-Arg-Arg-Mca. nih.gov This lack of activity was attributed to the influence of the P3 glutamine residue, suggesting that for some enzymes, residues beyond the P1 and P2 positions are critical for the enzyme-substrate interaction. nih.gov

Germination-Specific Cysteine Protease-1 (DRCP26) : This protease, from daikon radish, exhibited very weak activity towards Boc-Gln-Arg-Arg-Mca compared to its preferred substrate, Z-Phe-Arg-MCA. researchgate.net This highlights the high degree of specificity some proteases have, even among those that cleave after basic residues. researchgate.net

Applications of Boc Gln Arg Arg Mca in in Vitro Biochemical and Cell Based Research

Quantitative Fluorometric Assays for Protease Activity in Recombinant Systems

Boc-Gln-Arg-Arg-Mca is frequently employed to determine the enzymatic activity and kinetic parameters of recombinantly produced proteases. This substrate is particularly effective for trypsin-like serine proteases. nih.govpnas.org In these assays, the rate of AMC release is monitored over time using a fluorometer, typically with an excitation wavelength of around 380 nm and an emission wavelength of approximately 460 nm. pnas.orgbmglabtech.com

This method allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), which provide insights into the enzyme's substrate affinity and catalytic efficiency. For instance, studies on recombinant Kex2 protease utilized Boc-Gln-Arg-Arg-MCA to characterize its enzymatic properties. pnas.org Similarly, the activity of recombinant human DESC1, a serine protease, was assessed using a related substrate, Boc-Gln-Gly-Arg-AMC, demonstrating the utility of this class of substrates in characterizing novel enzymes. researchgate.net

The kinetic parameters for various proteases with related Boc-Gln-Ala-Arg-MCA substrates have been determined in multiple recombinant systems, highlighting the versatility of this assay type.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| Recombinant TMPRSS2 | Boc-Gln-Ala-Arg-AMC | 33 | - | - | nih.gov |

| Recombinant Mouse Serase-1B | Boc-Gln-Ala-Arg-MCA | - | - | - | portlandpress.com |

| Recombinant Polyserase-I (Serase-1) | Boc-Gln-Gly-Arg-AMC | - | - | 6.1 x 10⁴ | pnas.org |

| Recombinant Polyserase-I (Serase-2) | Boc-Gln-Gly-Arg-AMC | - | - | 5.1 x 10³ | pnas.org |

| Recombinant XXA-TMPRSS2 | Boc-Gln-Ala-Arg-AMC | 1.6 | 0.82 | - | mdpi.com |

| Recombinant ΔXXA–TMPRSS2 | Boc-Gln-Ala-Arg-AMC | 1.7 | 0.93 | - | mdpi.com |

Application in Cell Lysates and Purified Enzyme Preparations

For example, researchers have used Boc-Gln-Ala-Arg-MCA to measure trypsin-like activity in human skin stratum corneum extracts, identifying a serine protease involved in skin desquamation. nih.gov In another study, the activation of trypsinogen (B12293085) in pancreatic cancer cell lysates was monitored using Boc-Gln-Ala-Arg-AMC, revealing the dynamics of trypsin activation. nih.gov The substrate has also been used to characterize a purified oligopeptidase from Dioscorea opposita (Nagaimo), which showed weak hydrolyzing activity towards Boc-Gln-Arg-Arg-MCA. nih.gov Furthermore, the proteolytic activity of matriptase, a protease implicated in cancer, was assessed in tissue homogenates using Boc-Gln-Ala-Arg-MCA. atsjournals.org

Monitoring Protease Activity in Cellular Models

The application of Boc-Gln-Arg-Arg-Mca extends to monitoring protease activity directly within cellular models, such as cell cultures and cell lines overexpressing specific proteases. researchgate.netnih.gov This allows for the study of protease function in a more physiologically relevant context.

In one such application, Caco-2 cells and HEK293T cells overexpressing the protease TMPRSS2 were treated with peptidomimetic inhibitors, and the subsequent change in protease activity was monitored by adding Boc-Gln-Ala-Arg-AMC. researchgate.net This demonstrated the inhibitors' efficacy in a cellular environment. Similarly, the activity of the VesB protease from Vibrio cholerae was assessed in culture supernatants of strains ectopically expressing VesB variants using Boc-Gln-Ala-Arg-AMC. nih.gov This approach helps in understanding how genetic modifications or external stimuli affect protease activity in living systems.

High-Throughput Screening Methodologies for Protease Modulators

The robust and sensitive nature of the fluorometric assay using Boc-Gln-Arg-Arg-Mca and its analogs makes it highly suitable for high-throughput screening (HTS) of protease inhibitors and activators. nih.govuantwerpen.be HTS allows for the rapid testing of large compound libraries to identify potential drug candidates.

For instance, an HTS assay was developed to screen for inhibitors of TMPRSS2, a protease involved in viral entry, using Boc-Gln-Ala-Arg-AMC as the substrate. nih.govuantwerpen.be This screen was performed in 384- and 1536-well plate formats, demonstrating its scalability for large-scale screening campaigns. uantwerpen.beresearchgate.net The assay was used to screen a library of FDA-approved compounds, leading to the identification of molecules that reduce TMPRSS2 expression. nih.gov Such HTS methodologies are pivotal in the early stages of drug discovery for diseases involving dysregulated protease activity.

| Target Protease | Screening Goal | Cell/System Used | Key Finding | Source |

|---|---|---|---|---|

| TMPRSS2 | Inhibitor Discovery | Recombinant TMPRSS2 | Identified nafamostat (B1217035) as a potent inhibitor (IC50 = 0.27 nM). | researchgate.net |

| TMPRSS2 | Inhibitor Discovery | Recombinant TMPRSS2 | Screened 6,030 compounds from NCATS annotated libraries. | nih.gov |

| TMPRSS2 | Identify compounds reducing TMPRSS2 expression | Cell-based assay | Identified homoharringtonine (B1673347) and halofuginone (B1684669) from a library of 2,560 compounds. | nih.gov |

Elucidation of Protease Activation Pathways and Regulation in Cellular Systems

By providing a direct measure of enzymatic activity, Boc-Gln-Arg-Arg-Mca can be used as a tool to investigate the complex pathways of protease activation and their regulation. Many proteases are synthesized as inactive zymogens and require proteolytic cleavage to become active.

For example, the activation of pro-urokinase-type plasminogen activator (pro-uPA) by a serine protease, Serase-1B, was monitored. portlandpress.com While this study used a different substrate for uPA itself, the characterization of Serase-1B's activity was performed with substrates like Boc-Gln-Ala-Arg-MCA, illustrating how these tools can be combined to map out activation cascades. portlandpress.com Similarly, monitoring trypsin activity in pancreatic cell lysates after stimulation helped to understand the temporal dynamics of trypsinogen activation. nih.gov Research on the Vibrio cholerae protease VesB used Boc-Gln-Ala-Arg-AMC to show how processing by other proteases, RssP and GlpG, regulates its secretion and activity. nih.gov These types of studies are essential for unraveling the regulatory networks that control proteolytic events in cells.

Use in Fluorescent Zymography and In-Gel Protease Assays for Activity and Molecular Weight Characterization

Fluorescent zymography is a powerful technique that allows for the detection of protease activity directly within a polyacrylamide gel following electrophoresis. This method provides simultaneous information about the molecular weight and activity of proteases in a sample.

Boc-Gln-Arg-Arg-Mca and its analogs have been successfully incorporated into polyacrylamide gels for this purpose. tandfonline.comnih.gov After separating proteins by SDS-PAGE, the gel is incubated in a renaturing buffer, allowing the proteases to refold and cleave the substrate embedded in the gel matrix. The resulting fluorescence can be visualized under UV light, revealing bands of proteolytic activity at positions corresponding to the protease's molecular weight. This technique has been used to selectively detect trypsin, but not chymotrypsin, demonstrating its specificity. tandfonline.comnih.gov It has also been applied to detect tryptase activity and to analyze proteases from gut bacteria. aai.orgnih.gov

Utilization of Boc Gln Arg Arg Mca in in Vivo Non Human Research Models

Assessment of Protease Activity in Animal Tissues and Biofluids (e.g., mouse, porcine models)

Boc-Gln-Arg-Arg-Mca and its closely related analogues are frequently used to measure protease activity in homogenates of animal tissues and various biological fluids. These assays are crucial for identifying which proteases are active in specific locations under different conditions.

In porcine models, enzyme activity in ovarian follicular fluid has been assessed using Boc-Gln-Arg-Arg-Mca. bioone.org Studies have identified significant enzymatic activity capable of cleaving this substrate in the fluid of mature follicles, suggesting the presence of specific proteases involved in ovarian function. bioone.org The enzyme responsible for this activity in porcine follicular fluid was identified as a novel serine proteinase. bioone.org

In rodent models, structurally similar substrates are employed to investigate digestive and inflammatory processes. For instance, in rat models of colitis, the substrate Boc-Gln-Ala-Arg-AMC is used to measure trypsin-like activity in colonic tissue and fecal samples. frontiersin.orgnih.gov Similarly, in mouse models of acute pancreatitis, pancreatic trypsin activity is determined using Boc-Gln-Ala-Arg-MCA on homogenized tissue. liverpool.ac.uk These studies allow researchers to quantify changes in protease activity directly within the affected tissues. Furthermore, the activity of recombinant hepsin, a type II transmembrane serine protease, is measured by its ability to cleave Boc-Gln-Arg-Arg-AMC, with the recombinant protein often being produced in mouse myeloma cell lines. rndsystems.com

| Animal Model | Tissue/Biofluid | Substrate | Target Protease Activity | Research Focus | Reference |

|---|---|---|---|---|---|

| Porcine | Ovarian Follicular Fluid | Boc-Gln-Arg-Arg-MCA | Novel Serine Proteinase | Ovulation | bioone.org |

| Rat | Colon Tissue, Fecal Samples | Boc-Gln-Ala-Arg-AMC | Trypsin-like activity | Colitis, Visceral Hypersensitivity | nih.gov |

| Mouse | Pancreatic Tissue Homogenate | Boc-Gln-Ala-Arg-MCA | Trypsin activity | Amino Acid-Induced Acute Pancreatitis | liverpool.ac.uk |

| Mouse (myeloma cell line) | Cell Culture (for recombinant protein production) | Boc-Gln-Arg-Arg-AMC | Hepsin | Enzyme Characterization | rndsystems.com |

Investigating Physiological and Pathophysiological Roles of Proteases in Non-Human Organisms

By measuring protease activity, Boc-Gln-Arg-Arg-Mca helps elucidate the specific functions of these enzymes in health and disease.

A key physiological process investigated using this substrate is ovulation. Research in porcine models has shown that a novel serine proteinase found in follicular fluid, which cleaves Boc-Gln-Arg-Arg-Mca, is capable of activating the precursor form of tissue-type plasminogen activator (sc-tPA). bioone.org This activation is a critical step in the breakdown of the follicle wall, demonstrating a direct role for this specific protease activity in the mechanics of ovulation. bioone.org

In the realm of pathophysiology, related fluorogenic substrates are instrumental in studying inflammatory conditions of the gastrointestinal tract in rodent models. In rat models of post-inflammatory irritable bowel syndrome (IBS), increased trypsin-like activity, measured with Boc-Gln-Ala-Arg-AMC, is detected in the colon and is linked to visceral hypersensitivity. nih.gov Similarly, the development of acute pancreatitis, a condition characterized by the inappropriate intrapancreatic activation of digestive proteases, is studied extensively in mice. nih.govnih.gov Assays using substrates like Boc-Gln-Ala-Arg-MCA are used to quantify the surge in trypsin activity that marks the onset of the disease. liverpool.ac.uk These models are essential for understanding how protease dysregulation contributes to disease symptoms and for testing potential therapeutic inhibitors. nih.gov

| Animal Model | Condition | Key Finding | Substrate Used | Reference |

|---|---|---|---|---|

| Porcine | Physiology (Ovulation) | A novel follicular fluid protease activates tissue-type plasminogen activator (tPA), contributing to follicle rupture. | Boc-Gln-Arg-Arg-MCA | bioone.org |

| Rat | Pathophysiology (Post-inflammatory visceral hypersensitivity) | Trypsin-like activity is significantly increased in the colon of post-colitis rats, contributing to visceral pain. | Boc-Gln-Ala-Arg-AMC | nih.gov |

| Mouse | Pathophysiology (Acute Pancreatitis) | Intrapancreatic activation of trypsin is a hallmark of amino acid-induced pancreatitis. | Boc-Gln-Ala-Arg-MCA | liverpool.ac.uk |

Methodological Considerations for In Vivo Fluorogenic Assays in Animal Studies

The successful application of Boc-Gln-Arg-Arg-Mca and similar fluorogenic substrates in animal studies requires careful methodological consideration to ensure accurate and reproducible results.

A primary consideration is substrate specificity. While Boc-Gln-Arg-Arg-Mca is often used to measure trypsin-like activity, it can also be cleaved by other serine proteases such as hepsin. rndsystems.com Therefore, results are often described as "trypsin-like" or "arginine-specific" activity unless specific inhibitors are used to confirm the identity of the protease. nih.gov

Optimizing assay conditions is critical. This includes the concentration of the substrate, buffer pH, and incubation temperature. For instance, the activity of the protease hepsin is measured at pH 9.0, while trypsin-like activity in colon samples is often assessed at pH 8.0. nih.govrndsystems.com Researchers have also found that sample handling is crucial; for pancreatic homogenates, it is recommended that they be freshly prepared and assayed, as freezing and thawing can artificially stimulate protease activation. nih.gov

Furthermore, background fluorescence can be an issue. In studies of mouse pancreatitis, some researchers have noted that replacing the commonly used Boc-Gln-Ala-Arg-AMC with Z-Gly-Pro-Arg-AMC can reduce background activity in control mice, thereby increasing the signal-to-noise ratio and providing a clearer measure of cerulein-induced trypsin activation. nih.gov This highlights the importance of validating and optimizing the choice of substrate for each specific animal model and experimental condition. Finally, techniques such as fluorescent zymography, where a substrate like Boc-Gln-Ala-Arg-MCA is co-polymerized into an SDS-PAGE gel, can be used to simultaneously determine the molecular weight and cleavage specificity of proteases in a biological sample. researchgate.net

Structural Activity Relationships and Molecular Engineering of Boc Gln Arg Arg Mca

Impact of Peptide Sequence Modifications on Enzymatic Recognition and Cleavage Efficiency

The peptide sequence of a fluorogenic substrate is a primary determinant of its specificity and efficiency of cleavage by a protease. embopress.orgd-nb.info The nomenclature established by Schechter and Berger designates the amino acid residues in a substrate N-terminal to the cleaved bond as P1, P2, P3, and so on. expasy.orgqiagenbioinformatics.com The enzyme's active site contains corresponding subsites (S1, S2, S3, etc.) that accommodate these residues, and the complementarity between these subsites and the substrate's residues dictates the binding affinity and cleavage rate. embopress.orgd-nb.info

Modification of the peptide sequence in substrates like Boc-Gln-Arg-Arg-Mca can have a profound impact on their interaction with proteases. Research has shown that even subtle changes in the amino acid sequence can dramatically alter the kinetic parameters of cleavage. For instance, studies on various proteases have demonstrated that substitutions at the P1, P2, and P3 positions can lead to significant differences in the catalytic efficiency (kcat/Km) of the enzyme. nih.gov

For example, a study on deuterolysin from Aspergillus oryzae found that while it readily cleaved substrates with dibasic motifs, it showed no activity towards Boc-Gln-Arg-Arg-Mca, suggesting that the Gln at the P3 position was not favorable for this particular enzyme. tandfonline.com In contrast, a different enzyme might show a preference for Gln at this position. Similarly, the substitution of Arg at the P1 position with other amino acids would likely render the substrate ineffective for trypsin-like proteases, which specifically recognize basic residues at this site. expasy.orgqiagenbioinformatics.com

The development of optimized substrates often involves screening a library of peptides with variations at different P positions to identify the sequence that yields the highest specificity and turnover rate for a target enzyme. nih.gov This empirical approach, combined with an understanding of the protease's natural substrate preferences, allows for the fine-tuning of fluorogenic probes for specific applications.

Role of the Gln, Arg, and Arg Residues at P3, P2, and P1 Positions, Respectively

In Boc-Gln-Arg-Arg-Mca, the specific amino acids at the P3, P2, and P1 positions are critical for its recognition by certain proteases, particularly those with trypsin-like specificity.

P1 Arginine (Arg): The residue at the P1 position is often the most critical determinant of substrate specificity for many proteases. embopress.org For trypsin and trypsin-like serine proteases, there is a strong preference for basic amino acids, namely Arginine (Arg) or Lysine (Lys), at the P1 position. d-nb.infoexpasy.org The positively charged side chain of Arg fits into the negatively charged S1 pocket of these enzymes, facilitating binding and subsequent cleavage of the adjacent peptide bond. The presence of Arg at P1 makes Boc-Gln-Arg-Arg-Mca a substrate for this class of enzymes.

P3 Glutamine (Gln): The P3 residue contributes to the binding energy and can influence the conformation of the peptide backbone, thereby affecting its presentation to the enzyme's active site. The role of the P3 residue is often more subtle than that of the P1 and P2 residues. In the case of deuterolysin, the presence of Gln at P3 in Boc-Gln-Arg-Arg-Mca was suggested to be the reason for the lack of hydrolysis, indicating an unfavorable interaction with the S3 subsite of that specific enzyme. tandfonline.com Conversely, for other proteases, a Gln at P3 might be neutral or even favorable. For instance, a related substrate, Boc-Gln-Ala-Arg-AMC, has been identified as a suitable substrate for the transmembrane serine protease TMPRSS4. jazindia.comuantwerpen.be

The interplay between the residues at the P1, P2, and P3 positions and the corresponding subsites on the target protease is a key aspect of the molecular recognition process.

Influence of the N-terminal Boc Protecting Group on Substrate Properties

The N-terminal tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis and for modifying peptide substrates. numberanalytics.comrsc.orghighfine.com Its primary function in a substrate like Boc-Gln-Arg-Arg-Mca is to block the N-terminal amino group of the glutamine residue.

This blockage serves several purposes:

Prevents Unwanted Reactions: The Boc group prevents the free N-terminus from participating in side reactions during synthesis and purification. peptide.com

Enhances Stability: It can protect the peptide from degradation by exopeptidases that act on the N-terminus.

Defines the Cleavage Site: By blocking the N-terminus, the Boc group ensures that the protease acts as an endopeptidase, cleaving an internal peptide bond (in this case, the Arg-Mca amide bond) rather than acting as an aminopeptidase.

The Boc group is known for its stability under various conditions but can be removed by treatment with moderate to strong acids, such as trifluoroacetic acid (TFA). highfine.compeptide.com In the context of its use in a fluorogenic substrate, the Boc group is a stable and integral part of the molecule during the enzymatic assay.

Functional Contribution of the 7-amino-4-methylcoumarin (B1665955) (Mca) Fluorophore to Signal Generation

The 7-amino-4-methylcoumarin (AMC) or a related coumarin (B35378) derivative like 7-methoxycoumarin-4-acetic acid (Mca) is the key to the functionality of Boc-Gln-Arg-Arg-Mca as a fluorogenic substrate. sigmaaldrich.commedchemexpress.com In its intact form, the Mca group is linked to the C-terminal arginine via an amide bond. In this state, the fluorescence of the coumarin moiety is minimal.

The process of signal generation is as follows:

The protease recognizes and binds to the peptide sequence (Gln-Arg-Arg).

The enzyme catalyzes the hydrolysis of the amide bond between the P1 arginine and the Mca group. medchemexpress.commedchemexpress.com

This cleavage releases the free 7-amino-4-methylcoumarin (or a related coumarin derivative). medchemexpress.com

The liberated coumarin molecule is highly fluorescent, emitting a strong signal at a characteristic wavelength (e.g., around 440-460 nm) when excited by ultraviolet light (e.g., around 340-380 nm). sigmaaldrich.comnih.gov

The increase in fluorescence intensity is directly proportional to the amount of cleaved substrate and, therefore, to the activity of the protease. medchemexpress.com This allows for the real-time, quantitative measurement of enzyme kinetics. In some FRET (Fluorescence Resonance Energy Transfer) substrates, a quencher group is also included in the peptide sequence to further suppress the fluorescence of the intact substrate, leading to a higher signal-to-background ratio upon cleavage. sigmaaldrich.comrndsystems.com However, in simpler substrates like Boc-Gln-Arg-Arg-Mca, the signal generation relies on the inherent difference in fluorescence between the conjugated and free coumarin.

Design and Evaluation of Optimized Boc-Gln-Arg-Arg-Mca Derivatives for Specific Research Objectives

The design of optimized derivatives of Boc-Gln-Arg-Arg-Mca is driven by the need for substrates with enhanced properties for specific research goals, such as increased sensitivity, improved selectivity for a particular protease, or altered solubility. This process typically involves systematic modifications to the core structure.

Strategies for Optimization:

Varying the P1-P3 Peptide Sequence: As discussed, altering the amino acids at the P1, P2, and P3 positions is a common strategy to tailor the substrate for a specific protease. For example, to target a different protease, one might replace the P1 Arg with another residue that is preferred by the new target enzyme. A study on TMPRSS2, a protease involved in COVID-19, utilized a related substrate, Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC), indicating that for this enzyme, an Alanine at P2 is favorable. nih.gov

Extending the Peptide Chain: Adding amino acids at the P4, P5, or P' positions can sometimes improve binding affinity and specificity by engaging additional subsites on the enzyme surface. nih.gov

Modifying the N-terminal Protecting Group: While Boc is common, other protecting groups could be used to alter the substrate's properties. For instance, a different group might improve solubility in a specific assay buffer.

Using Different Fluorophores: While Mca and AMC are widely used, other fluorophores with different excitation and emission spectra could be employed. This is particularly useful for multiplex assays where the activities of several proteases are measured simultaneously using substrates with spectrally distinct fluorophores.

Evaluation of Derivatives:

The evaluation of newly designed substrates involves a rigorous characterization of their performance. This includes:

Kinetic Analysis: Determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the target enzyme. The catalytic efficiency (kcat/Km) is a key metric for comparing different substrates.

Specificity Profiling: Testing the new substrate against a panel of different proteases to ensure that it is selectively cleaved by the intended target.

Assay Validation: Confirming that the substrate performs robustly under the desired assay conditions, showing a good signal-to-background ratio and linearity over a relevant range of enzyme concentrations. nih.gov

Below is a comparative table of related fluorogenic substrates, illustrating how modifications in the peptide sequence affect their specificity and efficiency.

| Substrate | Target/Studied Protease(s) | P3 | P2 | P1 | Reported Efficacy |

| Boc-Gln-Arg-Arg-Mca | Trypsin-like proteases, D. opposita oligopeptidase B nih.gov | Gln | Arg | Arg | Very weak hydrolysis by D. opposita oligopeptidase B nih.gov |

| Boc-Gln-Ala-Arg-AMC | TMPRSS2, TMPRSS4, other serine proteases jazindia.comuantwerpen.benih.gov | Gln | Ala | Arg | Suitable substrate for TMPRSS enzymes jazindia.comnih.gov |

| Boc-Gln-Gly-Arg-AMC | Factor XIIa, Trypsin medchemexpress.commedchemexpress.com | Gln | Gly | Arg | Fluorogenic substrate for Factor XIIa and Trypsin medchemexpress.com |

| Boc-Arg-Val-Arg-Arg-MCA | Deuterolysin from A. oryzae tandfonline.com | Arg | Val | Arg | Highest efficiency for deuterolysin among tested substrates tandfonline.com |

| Boc-Ala-Gly-Pro-Arg-AMC | Serine proteases, proline-specific peptidases | Ala | Gly | Pro | High efficiency for certain serine proteases |

This structured approach of design and evaluation allows for the development of a diverse toolbox of fluorogenic substrates, enabling researchers to probe the activity of a wide range of proteases with high precision and sensitivity.

Advanced Research Methodologies and Interdisciplinary Integration

Coupling Boc-Gln-Arg-Arg-Mca Assays with Proteomics for Protease Discovery and Characterization

The integration of fluorogenic substrate assays with proteomic analysis provides a powerful workflow for identifying and characterizing novel proteases from complex biological mixtures. In this methodology, Boc-Gln-Arg-Arg-Mca, or structurally similar peptides, acts as a probe to detect specific enzymatic activities within a sample, such as a cell lysate or secretome (the collection of secreted proteins). The process begins by incubating the complex protein sample with the substrate and monitoring for the release of the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. nih.govmedchemexpress.com A positive signal indicates the presence of one or more proteases capable of cleaving the Gln-Arg-Arg sequence.

Once activity is confirmed, the sample undergoes various protein separation techniques, such as chromatography, to enrich the protein(s) of interest. The fractions are continuously assayed with Boc-Gln-Arg-Arg-Mca to track the enzymatic activity. The active fractions are then subjected to advanced proteomic analysis, primarily high-resolution mass spectrometry. This allows for the definitive identification of the protein or proteins responsible for the substrate cleavage.

A key example of this approach was the characterization of proteases from the secretome of Vibrio cholerae. Researchers used a similar substrate, Boc-Gln-Ala-Arg-AMC, to screen culture supernatants for trypsin-like protease activity. nih.govnih.gov This activity-guided screening led to the identification of three related serine proteases. nih.gov Subsequent genetic knock-out studies and enzymatic assays with the purified proteins confirmed that a specific protease, named VesB, was responsible for the majority of the observed activity. nih.govnih.gov Kinetic analysis of the purified VesB enzyme demonstrated its high efficiency in cleaving the Boc-Gln-Ala-Arg-AMC substrate. nih.gov This synergy between activity-based substrate screening and proteomics is instrumental in functional enzyme discovery, linking a specific catalytic function to a previously uncharacterized protein.

Table 1: Research Findings on Protease Specificity Using AMC-Conjugated Substrates

| Protease/Enzyme Source | Substrate | Key Finding | Reference |

|---|---|---|---|

| Dioscorea opposita Oligopeptidase B | Boc-Gln-Arg-Arg-Mca | The enzyme exhibited very weak hydrolysis of this substrate compared to others like Bz-Arg-MCA. | nih.gov |

| Vibrio cholerae Protease (VesB) | Boc-Gln-Ala-Arg-AMC | VesB efficiently cleaved this trypsin-like substrate, confirming its functional identity discovered through proteomic screening. | nih.gov |

| Kex2 Protease (Yeast) | Boc-Gln-Arg-Arg-Mca | This substrate was used to characterize the enzyme's kinetic parameters, showing a Km of 17 µM. | brennerlab.net |

| Hepsin | Boc-Gln-Arg-Arg-Mca | Used as the substrate in a cell-free enzymatic assay for validating hits from a virtual screening for hepsin inhibitors. | nih.gov |

Integration with Advanced Imaging Techniques for Spatiotemporal Analysis of Protease Activity (e.g., cellular imaging, tissue imaging)

The fluorogenic nature of Boc-Gln-Arg-Arg-Mca allows for its integration with advanced imaging techniques to visualize protease activity in both space and time. When the peptide is cleaved by a target protease, the AMC fluorophore is released from its quenched state, producing a localized fluorescent signal that can be detected via microscopy. medchemexpress.com

One powerful imaging application is in zymography, a technique that visualizes enzymatic activity directly within a gel matrix. In fluorescent zymogram in-gel assays, a substrate like Boc-Gln-Ala-Arg-MCA is co-polymerized into an SDS-polyacrylamide gel. tandfonline.com A protein sample is then subjected to electrophoresis. After renaturation of the proteins in the gel, active proteases cleave the embedded substrate, creating fluorescent bands at positions corresponding to their molecular weight. tandfonline.com This method allows for the simultaneous determination of a protease's molecular weight and its cleavage specificity. tandfonline.com

For cellular and tissue imaging, substrates like Boc-Gln-Arg-Arg-Mca can be applied to cell cultures or tissue sections to map regions of high protease activity. For example, a similar substrate, Boc-Gln-Ala-Arg-AMC, has been used to monitor trypsin activity in cell lysates from pancreatic cancer cells, demonstrating how protease activation changes over time in response to stimuli. nih.gov While direct live-cell imaging with AMC-based substrates can be challenging due to the need for UV excitation light, which can cause phototoxicity, they are highly effective in fixed cells, tissue slices, and cell lysate assays. nih.govnih.gov These techniques are invaluable for understanding the specific locations where proteases become active during physiological processes or in disease states, such as cancer, where proteases like matriptase are often dysregulated. nih.govnih.gov

Application in Biosensor Development for Research-Oriented Detection Systems

The specific and quantitative cleavage of Boc-Gln-Arg-Arg-Mca by certain proteases makes it an excellent recognition element for the development of research-oriented biosensors. medchemexpress.com A biosensor is an analytical device that combines a biological component with a physicochemical detector. mdpi.com In this context, the Boc-Gln-Arg-Arg-Mca peptide is the biological component, and the signal is the fluorescence generated from the cleaved AMC molecule. mdpi.com

These biosensors are often designed in high-throughput formats, such as 96-well or 384-well microplates, where the substrate is used to screen large libraries of compounds for potential protease inhibitors. acs.orgnih.gov In these assays, a recombinant protease is incubated with a test compound, and Boc-Gln-Arg-Arg-Mca is then added. acs.org A reduction in the fluorescent signal compared to a control indicates that the compound has inhibited the protease's activity. This approach was used to develop an enzymatic assay for TMPRSS2, a protease involved in viral infections, enabling the screening of potential inhibitors. acs.orgnih.gov

Beyond microplate assays, the substrate can be integrated into other detection platforms. For instance, it can be immobilized on the surface of optical fibers or within microfluidic channels to create more sophisticated, real-time sensors. There is also potential for its use in electrochemical biosensors. mdpi.com In such a system, the peptide could be linked to an electrode, and its cleavage could trigger a measurable electrochemical signal. While direct electrochemical applications with this specific peptide are still emerging, the principles of creating such biosensors are well-established, relying on the immobilization of a biological receptor to a transducer surface to generate a quantifiable signal upon interaction with the target analyte. mdpi.com

Challenges and Future Directions in Boc Gln Arg Arg Mca Research

Limitations of Current Fluorogenic Substrate Applications in Complex Biological Systems

While Boc-Gln-Arg-Arg-Mca and similar fluorogenic substrates are effective in purified systems, their application in complex biological environments like body fluids or tissues presents several challenges. A primary issue is the interference from colored or autofluorescent components of the biological matrix, which can obscure the signal from the released fluorophore. google.com The commonly used 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore, released upon cleavage of Boc-Gln-Arg-Arg-Mca, has excitation and emission wavelengths (typically around 380 nm and 460 nm, respectively) that can overlap with the natural fluorescence of biological molecules, leading to high background signals. google.comvulcanchem.com This can limit the sensitivity of assays and make it difficult to detect low levels of protease activity. google.com

Another significant limitation is the potential for non-specific hydrolysis of the substrate by proteases other than the target of interest. vulcanchem.com The peptide sequence Gln-Arg-Arg is recognized by a range of serine proteases, which can lead to a lack of specificity in complex biological samples where multiple proteases are present. researchgate.net This cross-reactivity can complicate the interpretation of results and necessitate the use of specific inhibitors to isolate the activity of the desired enzyme. vulcanchem.com Furthermore, the stability of the substrate itself can be a concern, with the potential for photobleaching of the AMC fluorophore, which can result in a low signal. vulcanchem.com

Development of Novel Derivatives with Enhanced Sensitivity, Specificity, or Applicability

To address the limitations of existing fluorogenic substrates, researchers are actively developing novel derivatives with improved characteristics. A key area of focus is the modification of the peptide sequence to enhance specificity for a particular protease. By altering the amino acids at the P1, P2, and P3 positions, it is possible to create substrates that are preferentially cleaved by a single enzyme, thereby reducing cross-reactivity. vulcanchem.com For instance, comparing the cleavage of Boc-Gln-Gly-Arg-AMC to Boc-Gln-Ala-Arg-AMC has been used to differentiate the activity of various proteases. nih.gov

Another avenue of development involves the use of alternative fluorophores to AMC. Fluorophores with longer excitation and emission wavelengths are less susceptible to interference from biological autofluorescence. google.com The development of substrates with different fluorogenic leaving groups, such as 7-amino-4-carbamoylmethylcoumarin (ACC), which has a higher fluorescence yield than AMC, allows for more sensitive detection of proteolytic activity. nih.gov

Furthermore, the incorporation of non-canonical amino acids and other chemical modifications into the peptide backbone can enhance stability and resistance to non-specific degradation. mdpi.com The synthesis of macrocyclic peptide structures is another strategy being explored to improve the stability and pharmacokinetic properties of protease inhibitors and substrates. nih.govuq.edu.au

Emerging Research Areas for Boc-Gln-Arg-Arg-Mca and Related Probes

The application of Boc-Gln-Arg-Arg-Mca and its derivatives is expanding into new and exciting areas of research. One such area is the development of activity-based probes (ABPs) for the study of proteases. ABPs are molecules that covalently bind to the active form of an enzyme, allowing for their detection and characterization in complex biological samples. researchgate.net The development of a diverse library of ABPs with different reactive groups and targeting moieties will advance their use in proteomics and drug discovery. researchgate.net

The study of proteolytic enzymes in specific cellular compartments and their role in disease progression is another emerging field. For example, Boc-Gln-Arg-Arg-Mca has been used to investigate the activity of proteases in ovarian follicular fluid, suggesting their importance in follicular maturation and ovulation. bioone.org Research into the role of type II transmembrane serine proteases (TTSPs) in cancer has also utilized similar fluorogenic substrates to identify and characterize their activity. researchgate.netnih.gov

Moreover, there is growing interest in the development of fluorogenic substrates for point-of-care diagnostic assays. The stability and reproducibility of assays using substrates like Boc-Phe-Ser-Arg-AMC make them promising candidates for the development of rapid tests for conditions such as coagulation disorders. vulcanchem.com

Contribution to Fundamental Understanding of Proteolytic Regulation and Biological Processes

The use of Boc-Gln-Arg-Arg-Mca and related fluorogenic substrates has significantly contributed to our fundamental understanding of proteolytic regulation and its role in a wide range of biological processes. These substrates have been instrumental in characterizing the enzymatic activity and substrate specificity of numerous proteases. wur.nlportlandpress.com This has allowed researchers to elucidate the intricate proteolytic cascades that govern processes such as blood coagulation, fibrinolysis, and tissue remodeling. bioone.org

By providing a means to measure protease activity in real-time, these probes have enabled the study of enzyme kinetics and the screening of potential inhibitors. researchgate.net This has been crucial in the development of therapeutic agents that target specific proteases involved in disease. The ability to monitor protease activity in different biological contexts has also shed light on the complex regulatory mechanisms that control proteolysis, including the role of endogenous inhibitors and the spatial and temporal regulation of protease expression and activation. researchgate.net The continued development and application of these powerful tools will undoubtedly lead to further breakthroughs in our understanding of the critical role of proteases in health and disease.

Q & A

Q. What are the key structural and functional properties of Boc-Gln-Arg-Arg-Mca that make it suitable for protease activity assays?

Boc-Gln-Arg-Arg-Mca is a fluorogenic substrate designed for studying protease activity. The Mca (7-methoxycoumarin-4-ylacetyl) group releases fluorescence upon cleavage, enabling real-time monitoring of enzymatic reactions. The Boc (tert-butyloxycarbonyl) group protects the N-terminal glutamine, while the Arg-Arg sequence provides specificity for trypsin-like proteases. Methodologically, researchers should validate its use via fluorescence spectroscopy (excitation/emission: 328/393 nm) and confirm specificity using protease inhibitors or knockout models .

Q. How should Boc-Gln-Arg-Arg-Mca be synthesized and purified for experimental use?

Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, reverse-phase HPLC is critical for purification, followed by mass spectrometry (LC-MS or MALDI-TOF) to confirm molecular weight and purity. Researchers must document retention times, solvent gradients, and column specifications to ensure reproducibility, as per guidelines for experimental rigor .

Q. What are common pitfalls in using Boc-Gln-Arg-Arg-Mca for kinetic studies, and how can they be mitigated?

Common issues include substrate aggregation, photobleaching of Mca, and non-specific cleavage. To address these:

- Use fresh DMSO stock solutions to prevent aggregation.

- Limit exposure to light to minimize photobleaching.

- Include negative controls (e.g., enzyme-free assays) to rule out auto-hydrolysis. Kinetic parameters (Km, Vmax) should be calculated using nonlinear regression (e.g., Michaelis-Menten curve fitting) rather than linear approximations .

Q. How do researchers validate the specificity of Boc-Gln-Arg-Arg-Mca for target proteases?

Specificity is validated via competitive inhibition assays (e.g., with leupeptin for trypsin-like proteases) and cross-testing with unrelated enzymes (e.g., caspases or metalloproteases). Fluorescence intensity should correlate with protease concentration in a dose-dependent manner. Researchers should also compare results with alternative substrates (e.g., Boc-Gln-Ala-Arg-Mca) to confirm sequence specificity .

Q. What are the storage and handling protocols for Boc-Gln-Arg-Arg-Mca to ensure stability?

Store lyophilized peptide at -20°C in desiccated conditions. Reconstitute in anhydrous DMSO to 10 mM, aliquot to avoid freeze-thaw cycles, and shield from light. Stability should be confirmed via periodic HPLC analysis. Contamination risks are minimized by using sterile, low-binding tubes .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using Boc-Gln-Arg-Arg-Mca across different experimental setups?

Contradictions often arise from variations in buffer composition (e.g., ionic strength, pH), temperature, or enzyme source (recombinant vs. endogenous). To reconcile

Q. What advanced statistical methods are recommended for analyzing time-dependent fluorescence data from Boc-Gln-Arg-Arg-Mca assays?

Use nonlinear mixed-effects modeling (NLME) to account for inter-experimental variability. For high-throughput screens, machine learning algorithms (e.g., random forests) can identify subtle patterns in fluorescence decay curves. Raw data should undergo Savitzky-Golay smoothing to reduce noise without distorting kinetic profiles .

Q. How can Boc-Gln-Arg-Arg-Mca be modified to study protease activity in complex biological matrices (e.g., serum or tissue lysates)?

Modifications include:

- Adding quencher groups (e.g., Dnp) to reduce background fluorescence.

- Incorporating cell-penetrating peptides (CPPs) for intracellular protease imaging.

- Conjugating with PEG to enhance solubility in viscous samples. Researchers must validate modifications via LC-MS and confirm functionality in spiked recovery experiments .

Q. What experimental designs are optimal for comparing Boc-Gln-Arg-Arg-Mca with novel substrates in protease inhibitor screening?

Use a crossover study design where the same enzyme/inhibitor set is tested with both substrates. Normalize fluorescence readings to a reference standard (e.g., free AMC). Statistical power is enhanced by triplicate runs and blinded analysis. Researchers should also calculate Z’-factors to assess assay robustness for high-throughput applications .

Q. How can researchers integrate Boc-Gln-Arg-Arg-Mca assays with multi-omics data to uncover protease regulatory networks?

Combine kinetic data with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) datasets using pathway enrichment tools (e.g., STRING, KEGG). Co-regulation patterns (e.g., protease-protease inhibitor pairs) are identified via Pearson/Spearman correlation. Hypothesis-driven validation involves CRISPR/Cas9 knockouts or siRNA silencing followed by Boc-Gln-Arg-Arg-Mca activity assays .

Methodological Best Practices

- Data Reporting : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .

- Experimental Replication : Adhere to guidelines for chemical synthesis and characterization in peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) .

- Ethical Compliance : Disclose conflicts of interest and obtain institutional approval for studies involving human/animal tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.